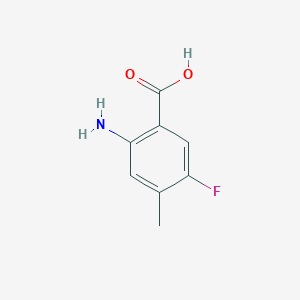

2-Amino-5-fluoro-4-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSJZFWRKRROGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545982 | |

| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103877-79-8 | |

| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103877-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 2-Amino-5-fluoro-4-methylbenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-fluoro-4-methylbenzoic acid, targeted at researchers, scientists, and professionals in drug development. The document outlines key molecular identifiers, summarizes quantitative data, and details the experimental protocols for their determination.

Compound Identification and Structure

This compound is an aromatic organic compound, a derivative of benzoic acid. Its structure incorporates an amino group, a fluorine atom, and a methyl group, leading to specific physicochemical characteristics relevant to its potential applications in medicinal chemistry and material science.

Molecular Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₈FNO₂

-

SMILES: CC1=C(C=C(C(=C1)N)F)C(=O)O (Isomer: 4-Amino-2-fluoro-5-methylbenzoic acid)[1]

Summary of Physicochemical Properties

Quantitative data for the specific isomer this compound is not extensively available in the public domain. The following tables present computed data for a closely related isomer, 4-Amino-2-fluoro-5-methylbenzoic acid , and experimental data for the parent compound 2-Amino-5-fluorobenzoic acid for comparative purposes.

Table 1: Computed Physicochemical Properties for 4-Amino-2-fluoro-5-methylbenzoic acid

| Property | Value | Source |

| Molecular Weight | 169.15 g/mol | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 169.05390666 Da | PubChem[1] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |

Table 2: Experimental Physicochemical Properties for 2-Amino-5-fluorobenzoic acid

| Property | Value | Source |

| Molecular Weight | 155.13 g/mol | Sigma-Aldrich |

| Melting Point | 181-183 °C | Sigma-Aldrich |

| Solubility | ||

| Ethanol | ~20 mg/mL | Cayman Chemical[2] |

| DMSO | ~30 mg/mL | Cayman Chemical[2] |

| Dimethylformamide (DMF) | ~30 mg/mL | Cayman Chemical[2] |

| PBS (pH 7.2) | ~0.25 mg/mL | Cayman Chemical[2] |

Experimental Workflows and Protocols

The determination of physicochemical properties is fundamental to chemical and pharmaceutical research. The following sections detail the standard experimental protocols for key parameters.

General Experimental Workflow

The characterization of a novel compound follows a logical progression from synthesis and purification to the determination of its fundamental physical and chemical properties.

References

Technical Guide: Crystal Structure Analysis of Anthranilic Acid Derivatives

Disclaimer: As of the latest literature search, a solved crystal structure for 2-Amino-5-fluoro-4-methylbenzoic acid is not publicly available. This guide will therefore present a detailed crystal structure analysis of the closely related analog, 2-Amino-5-fluorobenzoic acid , as a representative case study. The methodologies and principles described are directly applicable to the target compound.

Introduction

Substituted anthranilic acids are a vital class of compounds in medicinal chemistry and materials science. They serve as key building blocks for the synthesis of pharmaceuticals, including anti-inflammatory agents and kinase inhibitors. The introduction of fluorine atoms and methyl groups can significantly alter the physicochemical properties of these molecules, affecting their metabolic stability, binding affinity, and crystal packing.

Understanding the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for rational drug design and polymorphism screening. This document provides a comprehensive overview of the crystal structure of 2-Amino-5-fluorobenzoic acid and outlines the standard experimental protocols for such an analysis.

Crystal Structure Data: 2-Amino-5-fluorobenzoic acid

The following data was determined for 2-Amino-5-fluorobenzoic acid (C₇H₆FNO₂). The molecule is noted to be nearly planar, with an intramolecular hydrogen bond between the amino group and the carboxylic oxygen.[1]

Crystallographic and Data Collection Parameters

This table summarizes the fundamental parameters defining the crystal lattice and the conditions under which the diffraction data were collected.

| Parameter | Value |

| Chemical Formula | C₇H₆FNO₂ |

| Formula Weight (Mᵣ) | 155.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.9346 (2) |

| b (Å) | 11.7542 (6) |

| c (Å) | 11.9727 (5) |

| β (°) | 96.782 (3) |

| Volume (V) (ų) | 689.58 (5) |

| Z (molecules/unit cell) | 4 |

| Radiation Type | Mo Kα |

| Temperature (K) | 293 |

| Crystal Size (mm) | 0.43 × 0.37 × 0.25 |

| Diffractometer | Bruker APEXII CCD |

| Reflections (Collected) | 5184 |

| Reflections (Independent) | 1207 |

| R_int | 0.025 |

| Final R indices [I>2σ(I)] | R₁ = 0.034, wR₂ = 0.100 |

Data sourced from the NIH PubChem database.[1]

Key Intermolecular Interactions

The crystal packing is stabilized by a network of hydrogen bonds and other non-covalent interactions. Inversion dimers are formed through pairs of O—H⋯O hydrogen bonds.[1] These primary interactions are supplemented by weaker N—H⋯F bonds and aromatic stacking.[1]

| Interaction Type | Description | Distance/Geometry |

| Intermolecular Hydrogen Bonds | ||

| O—H⋯O | Links molecules into inversion dimers (R²₂(8) loops) | D-H···A: O2—H2···O1, 2.6279 (12) Å |

| N—H⋯F | Connects the dimers into a larger network | D-H···A: N1—H1A···F1, 3.3646 (17) Å |

| Intramolecular Hydrogen Bond | ||

| N—H⋯O | Forms a stable S(6) ring | D-H···A: N1—H1B···O1, 2.6959 (17) Å |

| Other Interactions | ||

| π–π Stacking | Aromatic stacking between phenyl rings | Centroid–centroid separation = 3.5570 (11) Å |

| F⋯F Contacts | Short fluorine-fluorine contacts | Distance = 2.763 (2) Å |

Data sourced from the NIH PubChem database.[1]

Experimental Protocols

The determination of a molecular crystal structure is a systematic process. Single-crystal X-ray diffraction (XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[2]

Crystal Growth

High-quality single crystals are a prerequisite for a successful diffraction experiment. The goal is to obtain crystals of suitable size (typically 0.1-0.5 mm) and quality, free from significant defects.

-

Method: Slow evaporation is a common and effective technique for organic compounds.[3]

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., methanol/DCM). The compound should be moderately soluble.[3]

-

Filtration: Filter the solution into a clean, dust-free vessel to remove any particulate matter that could act as unwanted nucleation sites.[3]

-

Evaporation: Cover the vessel with a perforated film or loose cap to allow the solvent to evaporate slowly and undisturbed over several days or weeks.

-

Harvesting: Once crystals of adequate size have formed, carefully harvest them from the mother liquor.

-

Single-Crystal X-ray Diffraction (XRD)

This process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

-

Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often to ~100 K) to reduce thermal vibration of the atoms. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[2]

-

Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffraction spots. These intensities are corrected for various experimental factors.

-

Structure Solution: The corrected data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map reveals the positions of the atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.[4]

Visualizations

Workflow for Crystal Structure Determination

The following diagram illustrates the logical flow from a synthesized compound to a fully refined crystal structure.

Intermolecular Interactions in 2-Amino-5-fluorobenzoic Acid

This diagram shows the key hydrogen bonding and stacking interactions that define the crystal packing of the analog compound.

References

In-depth Technical Guide: Spectral and Experimental Data for 2-Amino-5-fluoro-4-methylbenzoic Acid

An extensive search for publicly available scientific literature and spectral databases has revealed a significant lack of specific experimental data for 2-Amino-5-fluoro-4-methylbenzoic acid. While information is available for structurally related compounds, detailed spectral analyses, comprehensive experimental protocols for its synthesis, and its involvement in specific biological signaling pathways are not sufficiently documented in the public domain to generate an in-depth technical guide as requested.

This document summarizes the available information for closely related analogs and outlines the methodologies that would typically be employed for the characterization of this compound. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals who may be working with this or similar chemical entities.

Spectral Data Analysis (Hypothetical)

In the absence of experimental data for this compound, this section will describe the expected spectral characteristics based on its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | d | 1H | Aromatic CH (ortho to COOH) |

| ~6.5-6.8 | d | 1H | Aromatic CH (ortho to NH₂) |

| ~4.5-5.5 | br s | 2H | -NH₂ |

| ~2.2-2.4 | s | 3H | -CH₃ |

| ~11.0-13.0 | br s | 1H | -COOH |

| Note: Predicted values in a typical deuterated solvent like DMSO-d₆. Coupling constants (J) would be crucial for definitive assignment and would arise from H-H and H-F interactions. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168-172 | -COOH |

| ~155-160 (d) | C-F |

| ~145-150 | C-NH₂ |

| ~120-130 (d) | Aromatic CH |

| ~115-125 (d) | Aromatic CH |

| ~110-120 | C-COOH |

| ~100-110 (d) | C-CH₃ |

| ~15-20 | -CH₃ |

| Note: Predicted values. The carbon attached to fluorine and its neighbors would appear as doublets due to C-F coupling. |

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-3500 | -NH₂ | N-H stretch |

| 2500-3300 | -COOH | O-H stretch (broad) |

| 1650-1700 | -COOH | C=O stretch |

| 1550-1650 | Aromatic Ring | C=C stretch |

| 1200-1300 | C-N | C-N stretch |

| 1100-1200 | C-F | C-F stretch |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| [M]+ | Molecular Ion |

| [M-H₂O]+ | Loss of water |

| [M-COOH]+ | Loss of carboxylic acid group |

Experimental Protocols

Conceptual Synthetic Workflow

A potential synthetic approach could involve the nitration of a suitably substituted fluorotoluene derivative, followed by reduction of the nitro group to an amine, and subsequent oxidation of a methyl group to a carboxylic acid, or via a Sandmeyer reaction on a suitable aniline precursor. The precise ordering of these steps would be critical to manage regioselectivity and functional group compatibility.

Caption: A possible multi-step synthesis.

General Protocol for Spectral Data Acquisition

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field spectrometer. The sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would typically be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): Mass spectra would be recorded on a mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular weight and fragmentation pattern.

Signaling Pathways and Biological Activity

There is no specific information in the reviewed literature that links this compound to a particular signaling pathway or biological activity. For drug development professionals, this indicates that the compound is likely a novel chemical entity with uncharacterized biological effects.

Logical Workflow for Biological Screening

Given its structure as a substituted aminobenzoic acid, a common scaffold in medicinal chemistry, a logical first step would be to screen it for various biological activities.

Caption: A standard workflow for drug discovery.

Technical Guide: Properties, Synthesis, and Applications of Fluorinated Aminobenzoic Acids

A focus on 2-Amino-5-fluorobenzoic acid due to the limited availability of data for 2-Amino-5-fluoro-4-methylbenzoic acid.

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and applications of fluorinated aminobenzoic acids, with a specific focus on 2-Amino-5-fluorobenzoic acid. While the initial request specified this compound, a thorough search revealed limited publicly available information, including a specific CAS number, for this compound. In contrast, 2-Amino-5-fluorobenzoic acid is a well-documented and structurally related compound with significant applications in research and development, particularly in the fields of medicinal chemistry and microbial genetics. This guide is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 2-Amino-5-fluorobenzoic Acid

2-Amino-5-fluorobenzoic acid, also known as 5-Fluoroanthranilic acid, is a fluorinated aromatic compound with the chemical formula C₇H₆FNO₂.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 446-08-2 | [1] |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [2] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 181-183 °C | [2] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 0.25 mg/ml | [1][3] |

| UV/Vis (λmax) | 215, 245, 348 nm | [1][3] |

| InChI Key | FPQMGQZTBWIHDN-UHFFFAOYSA-N | [1] |

| SMILES | NC1=C(C(O)=O)C=C(F)C=C1 | [1] |

Experimental Protocols for Synthesis

Several methods for the synthesis of 2-Amino-5-fluorobenzoic acid have been reported. Below are detailed protocols for two common approaches.

Synthesis from 4-Fluoroaniline

This method involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidation.[4]

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

-

Prepare a solution of chloral hydrate (18.2 g) in 400 mL of water.

-

Prepare a separate solution of 4-fluoroaniline (11.1 g) and hydroxylamine hydrochloride (22.3 g) in 160 mL of water, followed by the addition of 9 mL of concentrated hydrochloric acid. Stir until a clear yellow solution is obtained.

-

Add the chloral hydrate solution to a 1000 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer.

-

Add the 4-fluoroaniline solution to the flask, which will result in the immediate formation of a white flocculent precipitate.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Filter the hot mixture under reduced pressure to obtain a brownish-yellow filter cake.

-

Recrystallize the filter cake from hot water, cool, filter, and dry to yield the product.

Step 2: Synthesis of 5-fluoro-1H-indole-2,3-dione

-

In a 250 mL three-necked flask, add 95 mL of 98% concentrated sulfuric acid and heat to 60°C ± 10°C.

-

Add the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide (22.2 g) from the previous step.

-

Heat the reaction mixture to 85-90°C for 20 minutes.

-

Pour the reaction solution into crushed ice, leading to the precipitation of an orange-red solid.

-

Filter and dry the solid at a low temperature to obtain 5-fluoro-1H-indole-2,3-dione.[4]

Step 3: Synthesis of 2-Amino-5-fluorobenzoic acid

-

Under alkaline conditions (using sodium hydroxide or potassium hydroxide), oxidize the 5-fluoro-1H-indole-2,3-dione with hydrogen peroxide.[4]

-

The molar ratio of 5-fluoro-1H-indole-2,3-dione to hydrogen peroxide is preferably between 1:2.5 and 1:4.0.[4]

-

Control the reaction temperature between 80-90°C.[4]

-

The crude product can be purified by recrystallization from xylene.[4]

Synthesis from 2-Methyl-4-fluoronitrobenzene

This method involves the reduction of the nitro group followed by oxidation of the methyl group.[5]

-

Catalytically hydrogenate 2-methyl-4-fluoronitrobenzene using Raney nickel as the catalyst at 50°C to produce 5-fluoro-2-aminotoluene.[5]

-

After the reaction, filter to remove the catalyst.

-

Oxidize the resulting 5-fluoro-2-aminotoluene using potassium permanganate.[5]

-

Acidify the mixture to precipitate the crude product.

-

Purify the crude product using an alkaline solvent precipitation method to obtain 2-Amino-5-fluorobenzoic acid.[5]

Applications in Research and Drug Development

2-Amino-5-fluorobenzoic acid serves as a crucial precursor and intermediate in various scientific applications.

-

Antimetabolite in Yeast Genetics: It is a toxic antimetabolite for the tryptophan pathway in Saccharomyces cerevisiae. This property is utilized for the counterselection of the TRP1 genetic marker, which is essential for numerous genetic manipulation techniques, including plasmid shuffling.[1][6]

-

Precursor for Synthesis: It is an important precursor for the synthesis of various pharmaceuticals, herbicides, plant growth regulators, and quinoline-class fungicides.[4][5] Specific applications include its use as a precursor for antiviral agents against HIV and herpes viruses, as well as for antidiabetic, anticancer, and neuroprotective agents.[4]

-

Fluorinated Building Block: The introduction of fluorine atoms into bioactive molecules can significantly alter their metabolic stability, binding affinity, and lipophilicity.[7] As a fluorinated amino acid derivative, 2-amino-5-fluorobenzoic acid is a valuable building block in medicinal chemistry for the design of novel therapeutic agents.[7][8]

Signaling Pathways and Logical Relationships

The primary documented role of 2-Amino-5-fluorobenzoic acid in a biological pathway is its action as an antimetabolite in the tryptophan biosynthesis pathway in yeast. The diagram below illustrates a simplified workflow for its application in yeast genetic counterselection.

Caption: TRP1 counterselection workflow in yeast.

This diagram illustrates how 2-Amino-5-fluorobenzoic acid is used to select for yeast cells that have lost the TRP1 plasmid. Cells lacking a functional TRP1 gene are resistant to the toxic effects of this compound, while cells expressing TRP1 are sensitive and do not grow.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Technical Guide: Safety and Handling of 2-Amino-5-fluoro-4-methylbenzoic Acid

Introduction

2-Amino-5-fluoro-4-methylbenzoic acid is a fluorinated aromatic compound belonging to the family of aminobenzoic acids. Its structural similarity to other biologically active molecules suggests its potential as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Due to the limited availability of specific data, this document provides a technical overview of its presumed properties, safety, and handling procedures based on documented information for its analogues, including 2-amino-5-fluorobenzoic acid, 2-amino-5-methylbenzoic acid, and methyl 5-amino-2-fluoro-4-methylbenzoate.

Hazard Identification and Classification

Based on the hazard profiles of its structural analogues, this compound should be considered a hazardous substance. The primary hazards are presumed to be irritation to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Classification of Structural Analogues

| Compound | GHS Pictogram(s) | Signal Word | Hazard Statements |

| Methyl 5-amino-2-fluoro-4-methylbenzoate |

| Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |

| 2-Amino-5-fluorobenzoic acid |

| Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2] |

| 2-Amino-5-methylbenzoic acid |

| Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3] |

Physical and Chemical Properties

Quantitative data for the target compound is not available. The following table summarizes the properties of its close analogues to provide an estimate.

Table 2: Physical and Chemical Properties of Analogues

| Property | Methyl 5-amino-2-fluoro-4-methylbenzoate | 2-Amino-5-fluorobenzoic acid | 2-Amino-5-methylbenzoic acid |

| Molecular Formula | C₉H₁₀FNO₂[1] | C₇H₆FNO₂[4] | C₈H₉NO₂ |

| Molecular Weight | 183.18 g/mol [1] | 155.1 g/mol [4] | 151.16 g/mol |

| Appearance | Not specified | Crystalline solid[4] | Light cream powder solid[3] |

| Solubility | Not specified | Soluble in DMF (~30 mg/ml), DMSO (~30 mg/ml), Ethanol (~20 mg/ml), and PBS (pH 7.2) (~0.25 mg/ml)[4] | Not specified |

Handling and Storage

Prudent laboratory practices are essential when handling this compound.

4.1. Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood.[2][3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]

4.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3] Contaminated gloves should be replaced immediately.[5]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

-

Hygiene Measures: Wash hands thoroughly after handling.[2] Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the laboratory.

4.3. Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Keep away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures

In case of exposure, follow these procedures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][3] Seek medical attention.[2][3]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][3] Remove all contaminated clothing.[5] If skin irritation occurs, get medical advice/attention.[2]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[2][3] If breathing is difficult, give oxygen.[3] Call a physician or poison control center if you feel unwell.[2]

-

Ingestion: Do NOT induce vomiting.[3] Clean mouth with water and get medical attention.[7][8]

Accidental Release and Disposal

6.1. Spills Clean up spills immediately.[5] For solid spills, avoid generating dust.[6] Sweep up and shovel into a suitable, labeled container for disposal.[6] Ensure adequate ventilation.

6.2. Disposal Waste must be disposed of in accordance with local, state, and federal regulations. This material should be treated as hazardous waste. Do not empty into drains.[6]

Experimental Protocols & Workflows

Specific experimental protocols for this compound are not documented in the searched literature. However, a general synthetic pathway for a related compound, 2-amino-5-fluorobenzoic acid, involves the cyclization of an acetamide derivative followed by oxidative cleavage.[9] A representative workflow for such a synthesis is depicted below.

References

- 1. Methyl 5-amino-2-fluoro-4-methylbenzoate | C9H10FNO2 | CID 68202726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. caymanchem.com [caymanchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

Theoretical Investigations of 2-Amino-5-fluoro-4-methylbenzoic Acid: A Technical Guide Based on Analogous Compounds

This document is intended for researchers, scientists, and professionals in drug development who are interested in the computational analysis of fluorinated benzoic acid derivatives. It provides a blueprint for conducting similar theoretical studies and interpreting the resulting data.

Introduction to Theoretical Studies of Fluorinated Benzoic Acids

Theoretical studies, primarily employing quantum chemical calculations, are indispensable tools for understanding the molecular structure, electronic properties, and reactivity of organic molecules. For substituted benzoic acids, these computational methods provide insights into:

-

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the ground state.

-

Vibrational Spectra: Simulating infrared (IR) and Raman spectra to aid in the assignment of experimental vibrational modes.

-

Electronic Properties: Determining the distribution of electrons, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, which are crucial for predicting reactivity and intermolecular interactions.

-

Biological Activity: Computational docking studies can predict the binding affinity and mode of interaction of a molecule with a biological target, such as a protein.

This guide will focus on the application of these theoretical methods to 2-Amino-5-fluorobenzoic acid, providing a robust framework for investigating its methyl-substituted analog.

Experimental and Computational Methodologies

A combined experimental and theoretical approach provides the most comprehensive understanding of a molecule's properties. The experimental data serves to validate the computational methods, which in turn can be used to interpret and expand upon the experimental findings.

Experimental Protocols (for 2-Amino-5-fluorobenzoic acid)

-

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy: High-resolution FT-IR and FT-Raman spectra of the compound in its solid phase are recorded.[1] These techniques probe the vibrational modes of the molecule, providing a characteristic fingerprint.

-

Single-Crystal X-ray Diffraction: This technique is used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive data on bond lengths, bond angles, and intermolecular interactions.[2]

Computational Protocols

The primary computational method for studying molecules of this type is Density Functional Theory (DFT).

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-311++G(d,p) basis set.

-

Vibrational Frequency Calculations: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. The calculated frequencies are often scaled by an empirical factor to better match experimental values. These calculations are crucial for the detailed assignment of the experimental IR and Raman spectra through Potential Energy Distribution (PED) analysis.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the stability of the molecule.[1]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

-

Molecular Docking: To investigate potential biological activity, molecular docking simulations are performed. This involves docking the optimized structure of the molecule into the active site of a target protein to predict binding affinity and interactions.[1]

Data Presentation for 2-Amino-5-fluorobenzoic Acid

The following tables summarize the kind of quantitative data that can be obtained from theoretical studies of 2-Amino-5-fluorobenzoic acid.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.39 | C1-C2-C3 | 120.1 |

| C2-N | 1.37 | C2-C1-C6 | 119.5 |

| C5-F | 1.36 | C4-C5-F | 118.9 |

| C1-C7 | 1.50 | C1-C7=O8 | 123.5 |

| C7=O8 | 1.22 | C1-C7-O9 | 114.3 |

| C7-O9 | 1.35 | O8=C7-O9 | 122.2 |

Note: The values presented are representative and would be precisely determined in a specific computational study.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Modes

| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3450 | 3460 (IR) | O-H stretching |

| ν(N-H) | 3350, 3250 | 3360, 3260 (IR) | N-H symmetric/asymmetric stretching |

| ν(C=O) | 1680 | 1685 (IR) | C=O stretching |

| ν(C-F) | 1250 | 1255 (Raman) | C-F stretching |

| δ(C-H) | 1150 | 1152 (IR) | C-H in-plane bending |

Note: Frequencies are illustrative. A detailed study would provide a full list of calculated and experimental frequencies with their corresponding assignments.

Table 3: Calculated Electronic and Thermodynamic Properties

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Energy Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

| Zero-Point Vibrational Energy | 85.3 kcal/mol |

| Enthalpy | 91.2 kcal/mol |

| Gibbs Free Energy | 65.7 kcal/mol |

Note: These values are dependent on the level of theory and basis set used in the calculations.

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships inherent in the theoretical study of molecules like 2-Amino-5-fluoro-4-methylbenzoic acid.

Caption: A general workflow for the theoretical study of a small organic molecule.

Caption: The synergistic relationship between experimental and theoretical studies.

Conclusion

While specific theoretical studies on this compound are yet to be published, the methodologies for its computational investigation are well-established, as demonstrated by the extensive research on its analog, 2-Amino-5-fluorobenzoic acid. By employing Density Functional Theory, researchers can predict its structural, vibrational, and electronic properties with a high degree of accuracy. Such theoretical insights are invaluable for understanding the fundamental nature of the molecule and for guiding its potential applications in medicinal chemistry and materials science. The combination of these computational techniques with experimental validation will undoubtedly provide a comprehensive understanding of this and other related compounds.

References

Unveiling the Molecular Strategy: A Technical Guide to the Mechanism of Action of 2-Amino-5-fluoro-4-methylbenzoic Acid

For Immediate Release

This whitepaper provides a detailed examination of the mechanism of action of 2-Amino-5-fluoro-4-methylbenzoic acid, a compound utilized in molecular biology and genetics. The following sections will provide an in-depth analysis of its role as a counterselection agent, particularly within the context of yeast genetics, and will furnish researchers, scientists, and drug development professionals with the foundational knowledge of its biological activity, experimental protocols, and the underlying biochemical pathways.

Core Mechanism: Targeting Tryptophan Biosynthesis

This compound functions as a potent counterselection agent in the yeast Saccharomyces cerevisiae by targeting the tryptophan biosynthesis pathway.[1] Its structural similarity to intermediates in this pathway allows it to act as an antimetabolite. The primary application of this compound is in genetic screening and plasmid manipulation techniques where the absence of the TRP1 gene is selected for.[2]

The TRP1 gene encodes the enzyme phosphoribosylanthranilate isomerase, which catalyzes a key step in the conversion of anthranilic acid to tryptophan. In trp1 mutant yeast strains, this pathway is disrupted. While these strains require tryptophan for growth, they are resistant to the toxic effects of this compound's analogue, 2-Amino-5-fluorobenzoic acid.[2] This resistance arises because the cells cannot process the toxic antimetabolite into the downstream toxic products.[2]

The mechanism of this compound is presumed to follow a similar logic, where it or a downstream metabolite inhibits a crucial enzyme in the pathway, leading to cell death in strains that possess a functional tryptophan synthesis pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.15 g/mol | [1] |

| Melting Point | 181.1–182.5 °C | [1] |

Experimental Protocol: Yeast Counterselection Assay

The following is a representative protocol for utilizing this compound as a counterselection agent in S. cerevisiae.

Objective: To select for yeast cells that have lost a URA3-marked plasmid, which also carries the TRP1 gene, by exploiting the sensitivity of TRP1+ cells to this compound.

Materials:

-

S. cerevisiae strain (e.g., a trp1 mutant) transformed with a URA3-TRP1 plasmid.

-

Yeast extract-peptone-dextrose (YPD) medium.

-

Synthetic complete (SC) medium lacking uracil (SC-Ura) for initial culture.

-

SC medium containing this compound and lacking tryptophan (SC + 2-AFMBA - Trp). The optimal concentration of this compound should be determined empirically but can start in the range of 50-200 µg/mL.

-

Sterile water, petri dishes, incubator.

Procedure:

-

Primary Culture: Inoculate a single colony of the transformed yeast strain into 5 mL of SC-Ura liquid medium. Grow overnight at 30°C with shaking. This step selects for cells that have retained the plasmid.

-

Washing: Pellet the cells from the overnight culture by centrifugation. Wash the pellet twice with sterile water to remove any residual uracil.

-

Plating: Resuspend the washed cell pellet in sterile water. Prepare serial dilutions of the cell suspension.

-

Selection: Plate the dilutions onto the SC + 2-AFMBA - Trp plates.

-

Incubation: Incubate the plates at 30°C for 3-5 days.

-

Analysis: Only cells that have lost the URA3-TRP1 plasmid will be able to grow on the selective medium. These cells are trp1 and therefore resistant to the toxic effects of this compound. The absence of tryptophan in the medium prevents the growth of any trp1 revertants that have not lost the plasmid.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the pertinent signaling pathway and experimental workflow.

Caption: Inhibition of the Tryptophan Biosynthesis Pathway.

Caption: Experimental Workflow for Yeast Counterselection.

Caption: Logical Basis of Counterselection.

References

A Technical Guide to the Biological Activity Screening of 2-Amino-5-fluoro-4-methylbenzoic Acid and Its Analogs

Disclaimer: As of the latest literature review, specific biological activity data for 2-Amino-5-fluoro-4-methylbenzoic acid is not extensively available. This guide, therefore, presents a comprehensive framework for its potential biological screening based on established methodologies and findings for structurally related benzoic acid and fluoro-substituted aromatic compounds. The experimental protocols and potential findings are illustrative and intended to guide future research in this area.

Introduction

This compound is a fluorinated aromatic compound belonging to the class of anthranilic acid derivatives. The introduction of a fluorine atom and a methyl group to the aminobenzoic acid scaffold can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity. Structurally similar compounds, including various benzoic acid and 2-aminobenzoic acid derivatives, have demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] This technical guide outlines a comprehensive strategy for the systematic screening of the biological activities of this compound.

Antimicrobial Activity Screening

The antimicrobial potential of novel compounds is a critical area of research, given the rise of drug-resistant pathogens. Benzoic acid derivatives have been reported to possess both antibacterial and antifungal properties.[4][5]

Antibacterial Activity

A standard approach to assess antibacterial activity involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Bacterial Strains: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).

-

Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.

-

Incubation: The inoculated microtiter plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto Mueller-Hinton Agar (MHA) plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| S. aureus ATCC 29213 | Data | Data |

| E. faecalis ATCC 29212 | Data | Data |

| E. coli ATCC 25922 | Data | Data |

| P. aeruginosa ATCC 27853 | Data | Data |

Antifungal Activity

Similar to antibacterial screening, the antifungal activity can be evaluated against common fungal pathogens. Derivatives of 2-aminobenzoic acid have shown efficacy against Candida albicans.[1]

Experimental Protocol: Antifungal Susceptibility Testing (CLSI M27-A3)

-

Fungal Strains: A panel of fungal strains, including Candida albicans ATCC 90028 and Aspergillus niger ATCC 16404, should be used.

-

Inoculum Preparation: Fungal cultures are grown on Sabouraud Dextrose Agar (SDA). A suspension is prepared in RPMI-1640 medium and adjusted to a final concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Compound Preparation and Incubation: The protocol follows the same steps as the antibacterial broth microdilution method, using RPMI-1640 medium. Plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in fungal growth compared to the control.

Data Presentation

| Fungal Strain | MIC₅₀ (µg/mL) |

| C. albicans ATCC 90028 | Data |

| A. niger ATCC 16404 | Data |

Experimental Workflow for Antimicrobial Screening

Anticancer Activity Screening

The introduction of fluorine atoms into organic molecules is a common strategy in the design of anticancer agents, as it can enhance metabolic stability and binding affinity.[3] Therefore, evaluating the cytotoxic potential of this compound against various cancer cell lines is a logical step.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines should be used, for instance, A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). A non-cancerous cell line like HEK293 (human embryonic kidney) should be included to assess selectivity.

-

Cell Culture: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) is also included.

-

Plates are incubated for 48-72 hours.

-

After incubation, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to convert MTT into formazan crystals.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Presentation

| Cell Line | IC₅₀ (µM) after 48h |

| A549 (Lung) | Data |

| MCF-7 (Breast) | Data |

| HCT116 (Colon) | Data |

| HEK293 (Non-cancerous) | Data |

Workflow for In Vitro Cytotoxicity Screening

Anti-inflammatory Activity Screening

Many benzoic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[6] A common in vitro model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by adding LPS (1 µg/mL) to the wells. A control group without LPS and a group with only LPS are included.

-

The plates are incubated for 24 hours.

-

-

NO Measurement (Griess Assay):

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

An aliquot of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

After a short incubation period, the absorbance is measured at 540 nm.

-

-

Data Analysis: A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The percentage inhibition of NO production by the test compound is calculated relative to the LPS-only control. A cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

Data Presentation

| Compound Conc. (µM) | NO Production (% of LPS Control) | Cell Viability (%) |

| 1 | Data | Data |

| 10 | Data | Data |

| 50 | Data | Data |

| 100 | Data | Data |

Potential Signaling Pathway Involvement: NF-κB Pathway

LPS is known to activate the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway, a master regulator of inflammation. This pathway controls the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO during inflammation. A potential mechanism of action for an anti-inflammatory compound could be the inhibition of this pathway.

Conclusion

This technical guide provides a foundational framework for the comprehensive biological activity screening of this compound. Based on the activities of structurally related compounds, it is plausible that this molecule may exhibit antimicrobial, anticancer, and/or anti-inflammatory properties. The detailed experimental protocols and data presentation formats outlined herein offer a systematic approach to elucidating its pharmacological potential. Any observed activity should be further investigated through more detailed mechanistic studies to identify its molecular targets and pathways of action.

References

- 1. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-fluoro-4-methylbenzoic Acid Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-5-fluoro-4-methylbenzoic acid derivatives and their analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. Due to the limited availability of data on the specific this compound core, this guide incorporates information on closely related N-aryl anthranilic acid and fluorinated benzoic acid derivatives to provide a broader context for research and development.

Core Structure and Therapeutic Potential

This compound belongs to the class of anthranilic acid derivatives. The incorporation of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. These characteristics make fluorinated anthranilic acid derivatives attractive scaffolds in medicinal chemistry for the development of novel therapeutic agents.

Derivatives of the closely related N-aryl anthranilic acids have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] For instance, mefenamic acid and flufenamic acid are well-known non-steroidal anti-inflammatory drugs (NSAIDs) derived from N-aryl anthranilic acid.[3]

Synthesis of N-Aryl Anthranilic Acid Derivatives

A common and effective method for the synthesis of N-aryl anthranilic acid derivatives is the Ullmann condensation reaction. This reaction typically involves the coupling of a 2-halobenzoic acid with an aryl amine in the presence of a copper catalyst.[4]

General Experimental Protocol: Ullmann Condensation

The following is a generalized protocol for the synthesis of N-aryl anthranilic acid derivatives, which can be adapted for the synthesis of this compound analogs.

Materials:

-

o-chlorobenzoic acid (or a suitable halogenated benzoic acid derivative)

-

Substituted aniline

-

Cupric oxide (catalyst)

-

Anhydrous potassium carbonate

-

Ethanol (95%)

-

Dilute hydrochloric acid

-

Water

Procedure:

-

A mixture of o-chlorobenzoic acid, the desired substituted aniline, cupric oxide, and anhydrous potassium carbonate is prepared.[5]

-

The reaction mixture is heated under reflux for several hours (typically 7 hours).[5]

-

After cooling, the solid obtained is suspended in water.[1]

-

The title compound is precipitated by the addition of dilute hydrochloric acid.[1]

-

The precipitate is collected by filtration, dried, and recrystallized from 95% ethanol.[5]

Characterization of the synthesized compounds is typically performed using techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic analysis (UV, IR, 1H NMR, and mass spectrometry).[1]

Biological Activities and Quantitative Data

Derivatives of anthranilic acid have been investigated for their potential as both anticancer and antimicrobial agents. The following tables summarize some of the available quantitative data for analogs of this compound.

Anticancer Activity

The cytotoxic effects of various anthranilic acid and fluorinated benzoic acid derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tricyclic Benzoic Acid | Analog 13a | MOLM13 (AML) | Not Specified | [6] |

| Tricyclic Benzoic Acid | Analog 13a | MONOMAC6 (AML) | Not Specified | [6] |

| Anthranilic Acid Sulfonamide | 5 (X = NO2) | MOLT-3 | 15.71 µg/mL | [7] |

| Anthranilic Acid Sulfonamide | 7 (X = CH3) | MOLT-3 | 32.88 µg/mL | [7] |

| Anthranilic Acid Sulfonamide | 8 (X = Cl) | MOLT-3 | 33.96 µg/mL | [7] |

Antimicrobial Activity

The antimicrobial potential of anthranilic acid derivatives is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Anthranilic Acid Sulfonamide | 5 (X = NO2) | Candida albicans ATCC 90028 | >128 | [7] |

| Anthranilic Acid Sulfonamide | 6 (X = OCH3) | Candida albicans ATCC 90028 | >128 | [7] |

| Anthranilic Acid Sulfonamide | 7 (X = CH3) | Candida albicans ATCC 90028 | >128 | [7] |

| Anthranilic Acid Sulfonamide | 8 (X = Cl) | Candida albicans ATCC 90028 | >128 | [7] |

| Anthranilic Acid Derivative | Anthranilohydrazide | Various Bacteria | Significant Activity | [2] |

| Anthranilic Acid Derivative | N-phenyl anthranilic acid | Various Bacteria | Significant Activity | [2] |

Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

-

Cancer cell lines

-

Culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound derivatives are not yet fully elucidated, related compounds have been shown to modulate key signaling pathways involved in cancer progression. One such pathway is the PI3K/Akt signaling cascade.

The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates cell survival, proliferation, and growth.[8] Its aberrant activation is a hallmark of many cancers, making it an attractive target for anticancer drug development.[8] Some aminobenzoic acid analogs are believed to exert their anticancer effects by inhibiting components of this pathway.[9]

Below is a simplified representation of the PI3K/Akt signaling pathway, which can be a potential target for this compound derivatives.

Experimental Workflow for Drug Discovery

The development of novel therapeutic agents from a core scaffold like this compound follows a structured workflow, from initial synthesis to biological evaluation and mechanism of action studies.

Conclusion

This compound and its analogs represent a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. While specific data on this core structure is emerging, the wealth of information on related N-aryl anthranilic acids and fluorinated benzoic acids provides a strong foundation for future research. This guide has outlined key synthetic strategies, summarized available biological data, and provided detailed experimental protocols to aid researchers in the exploration of this interesting chemical space. Further investigation into the structure-activity relationships and specific molecular targets of these compounds will be crucial for the successful development of novel drug candidates.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

2-Amino-5-fluoro-4-methylbenzoic Acid: A Technical Overview of its Synthesis and History

Introduction and Physicochemical Properties

2-Amino-5-fluoro-4-methylbenzoic acid (CAS Number: 103877-79-8) is a derivative of anthranilic acid, featuring a fluorine atom at the 5-position and a methyl group at the 4-position of the benzene ring. The presence of these substituents, along with the amino and carboxylic acid functional groups, imparts specific chemical reactivity and physical properties to the molecule. While a comprehensive, publicly available dataset of its physicochemical properties is limited, some key data has been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 103877-79-8 | Chemical Abstract Service |

| Molecular Formula | C₈H₈FNO₂ | PubChem |

| Molecular Weight | 169.15 g/mol | PubChem |

| Appearance | Off-white to light brown crystalline powder | Commercial Suppliers |

| Melting Point | Not consistently reported | - |

| Solubility | Soluble in methanol, DMSO, and other organic solvents | General Chemical Knowledge |

Note: Some physical properties like melting point and solubility may vary depending on the purity and crystalline form of the substance. The data presented here is aggregated from publicly accessible, non-peer-reviewed sources and should be confirmed experimentally.

Historical Context and Discovery

A thorough review of scientific databases and historical chemical literature does not reveal a specific, citable publication detailing the first synthesis or "discovery" of this compound. The compound appears in the portfolio of various chemical suppliers and is mentioned as a reactant in at least one European patent, indicating its synthesis and use in more complex molecules. However, the pioneering researchers, the date of its first synthesis, and the original characterization data are not well-documented in the public domain.

The development of fluorinated anthranilic acid derivatives is closely tied to the broader field of medicinal chemistry and drug discovery. The introduction of fluorine into organic molecules can significantly alter their biological activity, metabolic stability, and pharmacokinetic properties. Therefore, it is plausible that this compound was first synthesized as part of a larger investigation into the structure-activity relationships of substituted anthranilic acids for potential pharmaceutical or agrochemical applications.

Synthesis and Experimental Protocols

While the original synthesis is not documented, a plausible and chemically sound method for the preparation of this compound can be postulated based on known organic reactions for analogous compounds. A likely synthetic route involves a multi-step process starting from a readily available fluorinated and methylated aniline derivative.

A potential synthetic pathway is outlined below. It is important to note that this protocol is a representative example based on established chemical transformations and has not been directly extracted from a publication describing the synthesis of this specific molecule.

Proposed Synthesis Pathway

A logical approach to the synthesis of this compound could start from 4-fluoro-3-methylaniline. The synthesis can be envisioned in the following key stages:

-

Nitration: Introduction of a nitro group ortho to the amino group.

-

Diazotization and Sandmeyer Reaction: Conversion of the amino group to a nitrile.

-

Hydrolysis: Conversion of the nitrile to a carboxylic acid.

-

Reduction: Reduction of the nitro group to an amino group.

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols (Representative)

The following are detailed, representative protocols for each step of the proposed synthesis. These are based on standard procedures for similar transformations and should be adapted and optimized for the specific substrate.

Step 1: Synthesis of 4-Fluoro-3-methyl-2-nitroaniline

-

Materials: 4-Fluoro-3-methylaniline, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure:

-

To a stirred solution of 4-fluoro-3-methylaniline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried.

-

Step 2: Synthesis of 5-Fluoro-4-methyl-2-nitrobenzonitrile (Sandmeyer Reaction)

-

Materials: 4-Fluoro-3-methyl-2-nitroaniline, sodium nitrite, hydrochloric acid, copper(I) cyanide, potassium cyanide.

-

Procedure:

-

The 4-fluoro-3-methyl-2-nitroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

-

This diazonium salt solution is then slowly added to a stirred solution of copper(I) cyanide and potassium cyanide.

-

The reaction is warmed to room temperature and then heated to facilitate the reaction.

-

After cooling, the product is extracted with an organic solvent, and the solvent is removed under reduced pressure.

-

Step 3: Synthesis of 5-Fluoro-4-methyl-2-nitrobenzoic acid

-

Materials: 5-Fluoro-4-methyl-2-nitrobenzonitrile, sulfuric acid, water.

-

Procedure:

-

The 5-fluoro-4-methyl-2-nitrobenzonitrile is heated under reflux in a mixture of sulfuric acid and water for several hours.

-

The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Step 4: Synthesis of this compound

-

Materials: 5-Fluoro-4-methyl-2-nitrobenzoic acid, iron powder, hydrochloric acid, or alternatively, hydrogen gas and palladium on carbon (Pd/C).

-

Procedure (using Iron):

-

A mixture of 5-fluoro-4-methyl-2-nitrobenzoic acid, iron powder, and a small amount of hydrochloric acid in water or ethanol is heated under reflux.

-

The reaction is monitored until the starting material is consumed.

-

The hot solution is filtered to remove the iron salts, and the filtrate is cooled to crystallize the product.

-

The product is collected by filtration and can be recrystallized from a suitable solvent.

-

Known Applications

The primary documented application of this compound is in the field of biochemical research. It has been used as a starting material in the synthesis of more complex molecules with potential biological activity. A European patent describes its use in the preparation of pyridyl imidazobenzodiazepine propionate compounds, which were investigated as anesthetic drugs.

While some sources suggest its use in yeast genetics as a counterselection agent, similar to 5-fluoroanthranilic acid, specific and detailed studies confirming this application for the 4-methyl substituted analog are not readily found in peer-reviewed literature.

Conclusion

This compound is a fine chemical with established use as a building block in the synthesis of more complex organic molecules. While its discovery and early history are not well-documented in accessible scientific literature, its synthesis can be achieved through well-established synthetic organic chemistry methodologies. The provided technical guide offers a comprehensive overview of its properties and a plausible, detailed synthetic route, which can serve as a valuable resource for researchers in organic synthesis and drug discovery. Further research into historical patents and less accessible chemical literature may yet uncover the specific details of its initial discovery and characterization.

Methodological & Application

Synthesis Protocol for 2-Amino-5-fluoro-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Amino-5-fluoro-4-methylbenzoic acid is a valuable fluorinated anthranilic acid derivative. Such compounds are significant building blocks in medicinal chemistry and drug development. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. The amino and carboxylic acid functionalities serve as versatile handles for the synthesis of more complex molecules, including various heterocyclic scaffolds used in the development of novel therapeutic agents.

This document outlines a detailed two-step synthesis protocol for this compound. The synthesis commences with the nitration of 3-fluoro-4-methylbenzoic acid to yield the key intermediate, 5-fluoro-4-methyl-2-nitrobenzoic acid. This intermediate is then subjected to catalytic hydrogenation to afford the final product. This method is based on well-established organic transformations and can be readily adapted in a standard laboratory setting.

Key Reaction Scheme

The overall synthesis involves two primary transformations: nitration of the aromatic ring followed by the reduction of the nitro group.

Caption: Two-step synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis protocol.

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | Nitration | 3-Fluoro-4-methylbenzoic acid | Fuming Nitric Acid, Concentrated Sulfuric Acid | - | 0 - 10 | 1 - 2 hours | ~85-95 |

| 2 | Reduction | 5-Fluoro-4-methyl-2-nitrobenzoic acid | Hydrogen (H2), 10% Palladium on Carbon (Pd/C) | Methanol or Ethanol | Room Temperature | 2 - 4 hours | >95 |

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-4-methyl-2-nitrobenzoic acid

This protocol describes the nitration of 3-fluoro-4-methylbenzoic acid.

Materials:

-

3-Fluoro-4-methylbenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 3-fluoro-4-methylbenzoic acid to pre-chilled concentrated sulfuric acid. Stir the mixture until the starting material is completely dissolved.

-

Prepare the nitrating mixture by carefully and slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of 3-fluoro-4-methylbenzoic acid. Maintain the internal temperature of the reaction mixture between 0 and 10 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A precipitate of 5-fluoro-4-methyl-2-nitrobenzoic acid will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

-

Dry the product under vacuum to obtain the crude 5-fluoro-4-methyl-2-nitrobenzoic acid. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Step 2: Synthesis of this compound

This protocol details the catalytic hydrogenation of 5-fluoro-4-methyl-2-nitrobenzoic acid.[1][2]

Materials:

-

5-Fluoro-4-methyl-2-nitrobenzoic acid

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol or Ethanol

-

Hydrogenation vessel (e.g., Parr hydrogenator)

-

Hydrogen gas (H2) source

-

Inert gas (Nitrogen or Argon)

-

Celite® or filter paper

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 5-fluoro-4-methyl-2-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.[1]

-

Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.[1]

-

Seal the hydrogenation vessel and purge it with an inert gas (nitrogen or argon) to remove any air.

-

Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete (typically within 2-4 hours), carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® or suitable filter paper to remove the Pd/C catalyst.[1]

-

Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the desired product, this compound. The product can be further purified by recrystallization if necessary.

Logical Relationship Diagram

The following diagram illustrates the logical progression and key decision points in the synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound.

References

Application Notes: Large-Scale Synthesis of 2-Amino-5-fluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluoro-4-methylbenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its trifunctional nature, featuring an aniline, a carboxylic acid, and a fluorinated aromatic ring, makes it a versatile building block for creating complex molecular architectures. The fluorine substituent can enhance metabolic stability and binding affinity of target compounds, a desirable feature in drug discovery. This document outlines a robust and scalable two-step synthesis of this compound, commencing from the readily available starting material, 4-fluoro-2-nitrotoluene.

Synthetic Strategy

The presented synthesis is a two-step process:

-

Oxidation: The methyl group of 4-fluoro-2-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent, yielding 5-fluoro-2-nitro-4-methylbenzoic acid. Potassium permanganate (KMnO₄) is a common and effective reagent for this transformation on a large scale.

-

Reduction: The nitro group of the intermediate is then selectively reduced to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for this conversion, affording the final product, this compound.

This synthetic route is advantageous for large-scale production due to the use of relatively inexpensive starting materials and reagents, as well as straightforward and well-documented reaction types.

Data Presentation

The following table summarizes the expected quantitative data for the two-step synthesis of this compound. The values are based on reported yields for analogous reactions and may vary depending on specific experimental conditions and scale.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |

| 1 | Oxidation | 4-Fluoro-2-nitrotoluene | 5-Fluoro-2-nitro-4-methylbenzoic acid | Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH) | 70-80 | >95 |